molecular formula C38H37D15N6O7 B1669722 Deuterated Atazanivir-D3-1 CAS No. 1092540-56-1

Deuterated Atazanivir-D3-1

Cat. No.: B1669722
CAS No.: 1092540-56-1
M. Wt: 719.9 g/mol
InChI Key: AXRYRYVKAWYZBR-ILCNTUBFSA-N
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Description

Deuterated Atazanivir-D3-1 is a deuterated analog of Atazanavir, an antiviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV). The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the metabolic stability and pharmacokinetic properties of the drug, making it a valuable tool in antiviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deuterated Atazanivir-D3-1 involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange (HDE): This method involves the exchange of hydrogen atoms with deuterium in the presence of a catalyst such as palladium or platinum under elevated temperature and pressure.

    Deuterated Reagents: Using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents in the synthesis process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions using deuterium gas or deuterium oxide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Deuterated Atazanivir-D3-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated analogs of its metabolites.

    Reduction: Reduction reactions can be used to modify the functional groups in the compound.

    Substitution: Deuterium atoms can be substituted with other functional groups to create derivatives of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Palladium, platinum, and rhodium catalysts are used in hydrogen-deuterium exchange reactions.

Major Products Formed: The major products formed from these reactions include deuterated analogs of Atazanavir’s metabolites and derivatives with modified functional groups.

Scientific Research Applications

Deuterated Atazanivir-D3-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying reaction mechanisms and isotope effects in chemical reactions.

    Biology: Employed in metabolic studies to understand the biological pathways and interactions of deuterated compounds.

    Medicine: Utilized in antiviral therapy for the treatment of HIV, offering improved pharmacokinetic properties and reduced toxicity.

    Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes

Mechanism of Action

Deuterated Atazanivir-D3-1 exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. This inhibition is achieved by binding to the active site of HIV-1 protease, preventing the formation of mature virions. The presence of deuterium enhances the stability and prolongs the duration of action of the compound .

Comparison with Similar Compounds

    Deuterated Telaprevir: Another deuterated antiviral protease inhibitor with similar applications in antiviral therapy.

    Deuterated Darunavir: A deuterated analog of Darunavir, used in the treatment of HIV.

Uniqueness: Deuterated Atazanivir-D3-1 is unique due to its enhanced metabolic stability and prolonged duration of action compared to its non-deuterated counterpart. The selective incorporation of deuterium atoms results in stronger carbon-deuterium bonds, which contribute to its improved pharmacokinetic properties .

Properties

IUPAC Name

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,7D3,8D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-ILCNTUBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)NC(=O)OC([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648853
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092540-56-1
Record name 1,14-Di(methyl-d3) (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092540-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTP-518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTP-518
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9UZ89CQYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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